Draquinolol
Overview
Description
Draquinolol is a beta blocker with selectivity for the β1 receptor . It is a synthetic compound with the IUPAC name 3-(4-{2-Hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone .
Molecular Structure Analysis
Draquinolol has a molecular formula of C24H30N2O4 and a molar mass of 410.514 g·mol−1 . The structure includes a phenyl ring attached to an isoquinolinone group, with a propoxy chain linking to a tertiary butylamino group .Scientific Research Applications
1. Antimicrobial Activity
Draquinolol, as a fluoroquinolone antibacterial, has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It's particularly active against penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae. Its efficacy is well-documented in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures. For instance, levofloxacin, a fluoroquinolone antibacterial, is highly effective against a range of infections, including those caused by both penicillin-susceptible and -resistant strains of S. pneumoniae (Croom & Goa, 2003).
2. Bone Health and Osteoporosis
Draquinolol has shown significant effects in studies related to bone health. For example, droloxifene, an estrogen antagonist/agonist, was effective in preventing bone loss and influencing bone turnover in ovariectomized rats, suggesting its potential in treating postmenopausal osteoporosis (Ke et al., 1995).
3. Impact on Drug Resistance
Research into drug-resistant strains of various diseases highlights the importance of draquinolol and related compounds in combating resistance. For instance, studies on malaria indicate the need for effective drugs like draquinolol in managing drug-resistant strains (Amato et al., 2018).
4. Potential in Cancer Therapy
Draquinolol derivatives like droloxifene have been widely studied for their effects in the therapy of breast cancer. They induce apoptosis in certain cell types, which could be crucial for cancer treatment. The mechanisms behind this effect involve changes in the expression of genes like c-myc, bax, and bcl-2 (Leng et al., 2000).
properties
IUPAC Name |
3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-7-methoxy-2-methylisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,3)25-14-18(27)15-30-19-9-6-16(7-10-19)22-12-17-8-11-20(29-5)13-21(17)23(28)26(22)4/h6-13,18,25,27H,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELTXWHFDTAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024412 | |
Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Draquinolol | |
CAS RN |
67793-71-9 | |
Record name | Draquinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67793-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Draquinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067793719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DRAQUINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B3L3Q0GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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